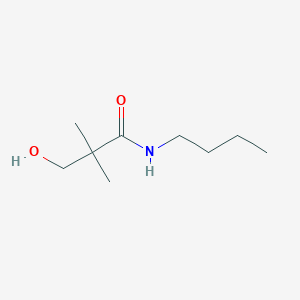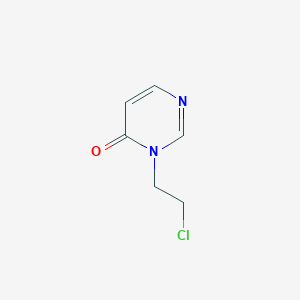![molecular formula C15H12FNO4 B8634460 3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B8634460.png)
3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid is an organic compound that features a benzyloxycarbonylamino group attached to a fluorinated benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a fluorine atom onto the benzoic acid ring. One common method involves the following steps:
Protection of the amino group: The amino group is protected using benzyl chloroformate in the presence of a base such as sodium carbonate.
Fluorination: The protected amino compound is then subjected to fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under strong oxidative conditions.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: The free amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of fluorinated aromatic compounds on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions to release the active amine, which can then interact with biological targets. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxycarbonylamino)-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(Benzyloxycarbonylamino)-4-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.
3-(Benzyloxycarbonylamino)-4-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it a valuable compound in drug design and development.
Eigenschaften
Molekularformel |
C15H12FNO4 |
|---|---|
Molekulargewicht |
289.26 g/mol |
IUPAC-Name |
4-fluoro-3-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12FNO4/c16-12-7-6-11(14(18)19)8-13(12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI-Schlüssel |
IQRRWWLKCMXPTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[5-(2-Methylbutan-2-yl)-1,3-benzoxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8634426.png)





